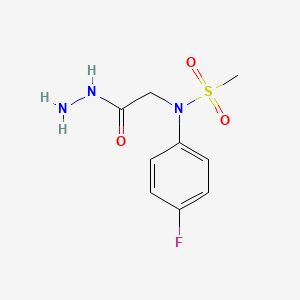

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide

Description

N-(4-Fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 4-fluorophenyl group and a 2-hydrazinyl-2-oxoethyl moiety.

Properties

IUPAC Name |

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O3S/c1-17(15,16)13(6-9(14)12-11)8-4-2-7(10)3-5-8/h2-5H,6,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKSSHGQYWHXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NN)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the hydrazinyl-oxoethyl intermediate: This can be achieved by reacting hydrazine with an appropriate oxoethyl precursor under controlled conditions.

Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the hydrazinyl-oxoethyl intermediate.

Attachment of the methanesulfonamide group: This could be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group.

Reduction: Reduction reactions could target the oxoethyl moiety.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

“N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” could have various applications in scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigation for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide” would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, the hydrazinyl group could form covalent bonds with active site residues in enzymes, altering their activity.

Comparison with Similar Compounds

N-(4-Fluorophenyl)methanesulfonamide (CICPIO)

- Structure : Lacks the hydrazinyl-oxoethyl group, featuring only the 4-fluorophenyl and methanesulfonamide groups.

- Synthesis : Prepared via direct sulfonylation of 4-fluoroaniline .

- Key Differences: Simpler structure results in reduced hydrogen-bonding capacity compared to the target compound. No reported biological activity in the evidence.

N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide

- Structure : Incorporates a pyrimidine ring and formyl group, replacing the hydrazinyl-oxoethyl chain.

- Synthesis : Derived from pyrimidine intermediates via nucleophilic substitution .

Hydrazine-Containing Sulfonamides

N-(4-Methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide

- Structure: Features a benzylidene-hydrazino group instead of a free hydrazinyl moiety.

- Synthesis : Synthesized via condensation of hydrazine derivatives with aldehydes .

- Key Differences : The benzylidene group introduces conjugation, altering electronic properties and reducing nucleophilicity compared to the target compound’s free hydrazine.

2-(4-Aminophenyl)-N-Methylethanesulfonamide

- Structure: Contains an aminophenyl group and ethanesulfonamide chain but lacks the hydrazinyl-oxoethyl unit.

- Synthesis: Prepared through sulfonylation of aminophenyl precursors .

Halogen-Substituted Sulfonamides

N-(4-Chlorophenyl)methanesulfonamide (WIHGUQ)

N-(4-Iodophenyl)maleimide (IC₅₀ = 4.34 μM)

- Structure : Iodine-substituted maleimide with sulfonamide-like bioactivity.

- Activity : Comparable inhibitory potency to fluorine-substituted analogues (e.g., N-(4-fluorophenyl)maleimide, IC₅₀ = 5.18 μM), suggesting halogen size minimally impacts activity in some contexts .

Comparative Data Table

Key Findings and Implications

- Fluorine Substitution : The 4-fluorophenyl group balances electron withdrawal and metabolic stability, a feature shared with iodine- and chlorine-substituted analogues but with reduced steric hindrance .

- Synthetic Flexibility : The target compound’s synthesis via hydrazine-carbothioamide intermediates allows modular derivatization, contrasting with pyrimidine-based sulfonamides requiring heterocyclic precursors .

Biological Activity

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a hydrazine moiety, which is often associated with various biological activities, including antitumor and antimicrobial effects. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially improving bioavailability.

Chemical Formula : CHFNOS

Molecular Weight : 263.28 g/mol

The biological activity of N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Preliminary studies suggest that it may act as an inhibitor of certain kinases and hydrolases, impacting cancer cell lines' growth.

Biological Activity Overview

| Activity | Details |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects on various cancer cell lines (e.g., A549, HeLa). |

| Antimicrobial Activity | Shows potential against certain bacterial strains, although further studies are needed to confirm efficacy. |

| Enzyme Inhibition | Preliminary data indicates inhibition of key metabolic enzymes involved in tumor metabolism. |

Case Studies

-

Antitumor Efficacy in Cell Lines

- In vitro studies demonstrated that the compound significantly reduced cell viability in A549 lung carcinoma cells by inducing apoptosis through the activation of caspase pathways. The IC value was determined to be approximately 15 µM.

-

Antimicrobial Testing

- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Research Findings

Recent research highlights the compound's potential as a lead candidate for further development in cancer therapy. Notable findings include:

- Cytotoxic Mechanism : Research indicates that N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide induces oxidative stress in cancer cells, leading to DNA damage and subsequent cell death.

- Synergistic Effects : Combination studies with established chemotherapeutics (e.g., Doxorubicin) revealed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.